5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene
Description
Contextualizing Halogenated Arenes in Synthetic Strategies
Halogenated arenes, or aryl halides, are a cornerstone of modern synthetic organic chemistry. Their utility stems primarily from their ability to participate in a wide array of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The identity and position of the halogen atom(s) on the aromatic ring can be strategically chosen to control the regioselectivity and reactivity of these transformations.
Methods to functionalize arenes in a site-selective manner are highly sought after for the rapid construction of molecules with medicinal, agrochemical, and materials applications. sigmaaldrich.com Site-selective cross-coupling of polyhalogenated arenes bearing identical halogen groups is an effective approach for this purpose. sigmaaldrich.com However, these reactions can present challenges due to the similar reactivities of the halogen substituents. sigmaaldrich.com
The mechanism of cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronics of the arene play a crucial role in determining the site-selectivity of the reaction. For instance, in electron-deficient polyhalogenated arenes, oxidative addition often occurs preferentially at the more electrophilic carbon-halogen bond.
Significance of 5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene as a Versatile Synthetic Scaffold
The specific arrangement of substituents on this compound makes it a highly versatile synthetic intermediate. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atoms influence the electronic properties of the benzene (B151609) ring, often enhancing the metabolic stability and binding affinity of the final products in medicinal chemistry applications. The MOM-protected hydroxyl group allows for reactions to be carried out at other positions before its deprotection to reveal the free phenol (B47542), which can then be further functionalized.
A key application of this scaffold is in the synthesis of substituted aniline derivatives. For example, this compound can be converted to 2,6-difluoro-3-(methoxymethoxy)aniline. This transformation is a crucial step in the preparation of more complex molecules, including those with potential biological activity. This aniline derivative is a valuable intermediate for the synthesis of various substituted heterocyclic compounds.
The strategic placement of the bromine and fluorine atoms, combined with the robust MOM protecting group, allows for a high degree of control over subsequent synthetic steps. This makes this compound a powerful tool for the construction of complex, highly functionalized molecules in a predictable and efficient manner.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMZCMVJOMPLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 1,3 Difluoro 2 Methoxymethoxy Benzene
Precursor Identification and Retrosynthetic Analysis for 5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene
A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two main synthetic strategies. The first approach involves the late-stage introduction of the bromine atom to a pre-functionalized difluoro-methoxymethoxy benzene (B151609) core. The second, more common approach, involves the protection of a brominated difluorophenol.
Route 1: Late-Stage Bromination
This strategy involves the bromination of 1,3-difluoro-2-(methoxymethoxy)benzene. This precursor can be synthesized from the commercially available 2,6-difluorophenol through the installation of the methoxymethyl protecting group.
Route 2: Protection of a Brominated Phenol (B47542)
This approach begins with a suitably substituted brominated difluorophenol, namely 4-bromo-2,6-difluorophenol. The final step is the protection of the phenolic hydroxyl group with a methoxymethyl ether. 4-Bromo-2,6-difluorophenol can be synthesized from 2,6-difluoroaniline.
Halogenation Techniques Applied to Difluorinated Benzene Precursors
The introduction of the bromine atom onto the difluorinated benzene ring is a critical step in the synthesis. This can be achieved either before or after the installation of the methoxymethoxy group, employing different halogenation techniques.
Electrophilic Aromatic Bromination Strategies
Electrophilic aromatic bromination is a fundamental reaction in organic synthesis. In the context of synthesizing this compound, this strategy can be applied to either 2,6-difluorophenol or its MOM-protected counterpart.
For the synthesis of the key precursor, 4-bromo-2,6-difluoroaniline, a solution of bromine in glacial acetic acid is added dropwise to a solution of 2,6-difluoroaniline in the same solvent, maintaining the temperature below 25°C. The reaction mixture is typically stirred for a couple of hours at room temperature. prepchem.comchemicalbook.com
| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product |
| 2,6-Difluoroaniline | Bromine | Glacial Acetic Acid | < 25°C | 2 hours | 4-Bromo-2,6-difluoroaniline |
Subsequently, 4-bromo-2,6-difluoroaniline can be converted to 4-bromo-2,6-difluorophenol via a diazotization reaction followed by hydrolysis. This standard transformation involves treating the aniline with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt, which is then heated in water to afford the corresponding phenol.
Alternatively, direct bromination of 1,3-difluoro-2-(methoxymethoxy)benzene can be envisioned. The methoxymethoxy group is an ortho,para-directing group. Given the substitution pattern, the bromine would be directed to the position para to the methoxymethoxy group, which is the desired position 5. Standard brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile could be employed.
Directed Ortho-Metalation (DoM) and Subsequent Bromination
Directed ortho-metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic rings. uwindsor.ca The methoxymethoxy group is known to be an effective directing group for ortho-lithiation. uwindsor.ca In the synthesis of this compound, this strategy would be applied to 1,3-difluoro-2-(methoxymethoxy)benzene.
The process involves the deprotonation of the aromatic ring at the position ortho to the directing group using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting aryllithium intermediate is then quenched with an electrophilic bromine source, such as bromine (Br2) or 1,2-dibromoethane, to introduce the bromine atom at the desired position. The fluorine atoms on the ring can influence the acidity of the aromatic protons, potentially affecting the regioselectivity of the metalation.
Installation of the Methoxymethoxy Protecting Group
The protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether is a crucial step in the synthetic sequence, particularly when starting from 4-bromo-2,6-difluorophenol. This prevents unwanted side reactions in subsequent synthetic steps.
Formation of the Methoxymethoxy Ether from Phenolic Precursors
The formation of the MOM ether is typically achieved by reacting the phenol with a methoxymethylating agent in the presence of a base. A common and effective reagent for this transformation is chloromethyl methyl ether (MOMCl). The reaction is generally carried out in an aprotic solvent, and a non-nucleophilic base is used to deprotonate the phenol.
Another widely used method involves the use of dimethoxymethane (formaldehyde dimethyl acetal) in the presence of a Lewis acid catalyst, such as zirconium(IV) chloride, under solvent-free conditions or in a suitable solvent. researchgate.net This method offers a milder alternative to the use of the potentially carcinogenic MOMCl.
| Phenolic Precursor | Methoxymethylating Agent | Base/Catalyst | Solvent |
| 4-Bromo-2,6-difluorophenol | Chloromethyl methyl ether (MOMCl) | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) |
| 4-Bromo-2,6-difluorophenol | Dimethoxymethane | Zirconium(IV) chloride (ZrCl4) | Solvent-free or Dichloromethane (DCM) |
Optimization of Reaction Conditions for High Yield and Purity of this compound
Achieving high yield and purity is paramount in the synthesis of fine chemicals. azom.com For the methoxymethylation of 4-bromo-2,6-difluorophenol, several factors can be optimized. The choice of base and solvent is critical when using MOMCl. Sterically hindered non-nucleophilic bases like diisopropylethylamine (DIPEA) are often preferred to minimize side reactions. The reaction temperature is also a key parameter; conducting the reaction at low temperatures (e.g., 0 °C to room temperature) can enhance selectivity and reduce the formation of byproducts.
When using the dimethoxymethane/Lewis acid method, the catalytic loading of the Lewis acid and the reaction temperature should be carefully controlled to prevent degradation of the starting material or the product. Anhydrous conditions are essential to prevent the hydrolysis of the reagents and intermediates.
Purification of the final product, this compound, is typically achieved through column chromatography on silica gel. The choice of eluent system is crucial for obtaining the product in high purity. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent over-reaction or decomposition.
Chemical Reactivity and Transformations of 5 Bromo 1,3 Difluoro 2 Methoxymethoxy Benzene
Cross-Coupling Reactions Involving the Aryl Bromide Moiety
The carbon-bromine bond in 5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene is the primary site for palladium-catalyzed cross-coupling reactions. The reactivity of this aryl bromide is influenced by the electron-withdrawing effects of the two fluorine atoms, which can facilitate the initial oxidative addition step in the catalytic cycle.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govtcichemicals.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov For this compound, the Suzuki-Miyaura coupling enables the introduction of various aryl, heteroaryl, or alkyl groups at the C-5 position. The general reactivity for aryl halides in this coupling is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com
A typical reaction involves the aryl bromide, a boronic acid or boronate ester, a palladium catalyst (such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base in a suitable solvent system. The reaction proceeds with high yields and selectivity. tcichemicals.com
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction This table presents a generalized example based on typical conditions for this reaction type, as specific documented examples for this exact substrate are not broadly published.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | >90 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | >90 |
The Mizoroki-Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a key method for introducing vinyl groups onto an aromatic ring. The reaction of this compound with various olefins, such as styrene or acrylates, would yield the corresponding 5-alkenyl-1,3-difluoro-2-(methoxymethoxy)benzene derivatives. These reactions are typically carried out at elevated temperatures.
Table 2: Generalized Conditions for Heck Reactions This table presents a generalized example based on typical conditions for this reaction type.
| Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N | DMF | 100 |
| Ethyl acrylate | PdCl₂(PPh₃)₂ (5) | - | NaOAc | NMP | 120 |
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. researchgate.net This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of a base like an amine. researchgate.net Applying this reaction to this compound allows for the direct introduction of an alkynyl functional group, a versatile handle for further transformations such as click chemistry or the synthesis of more complex structures.
Table 3: Typical Sonogashira Coupling Conditions This table presents a generalized example based on typical conditions for this reaction type.
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. The reaction of this compound with primary or secondary amines, in the presence of a suitable palladium catalyst, a phosphine ligand, and a strong base, would yield the corresponding N-aryl products. The choice of ligand is often critical for achieving high yields.
Table 4: Representative Buchwald-Hartwig Amination Conditions This table presents a generalized example based on typical conditions for this reaction type.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 110 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 |
Nucleophilic Aromatic Substitution (SNAr) at Fluorine-Bearing Positions
While cross-coupling reactions occur at the C-Br bond, the fluorine atoms on the ring are activated towards nucleophilic aromatic substitution (SNAr). The presence of multiple electron-withdrawing fluorine atoms on the benzene (B151609) ring makes it electron-deficient and thus susceptible to attack by strong nucleophiles.
In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. researchgate.net For SNAr on polyfluorinated aromatic compounds, fluoride (B91410) is an excellent leaving group. The regioselectivity of the substitution is determined by the stability of the intermediate Meisenheimer complex.
For this compound, nucleophilic attack is most likely to occur at the positions ortho or para to an electron-withdrawing group. The two fluorine atoms are electronically equivalent. Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, or amines can displace one of the fluorine atoms. The reaction typically requires elevated temperatures. The displacement of the second fluorine atom would require harsher conditions. The bromine atom is generally unreactive under these conditions, allowing for selective functionalization of the fluorine positions.
Table 5: Generalized SNAr Reaction on a Difluorobenzene Moiety This table presents a generalized example based on typical conditions for this reaction type.
| Nucleophile | Base | Solvent | Temp (°C) | Product Type |
|---|---|---|---|---|
| Sodium methoxide (NaOMe) | - | Methanol | 80 | Aryl methyl ether |
| Sodium thiophenoxide (NaSPh) | - | DMF | 100 | Diaryl sulfide |
Influence of the Methoxymethoxy Group on SNAr Reactivity
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly at the carbon bearing the bromine atom. The reactivity of the aryl halide in an SNAr reaction is largely governed by the electronic nature of the substituents on the aromatic ring. In this molecule, the two fluorine atoms play a crucial role in activating the ring towards nucleophilic attack. Fluorine is a deactivating group for electrophilic aromatic substitution due to its inductive electron withdrawal, yet it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.
The methoxymethoxy (MOM) group at the C2 position, ortho to one of the fluorine atoms and meta to the bromine, also exerts a significant influence. The MOM group is generally considered to be electron-donating through resonance, which would typically deactivate the ring towards nucleophilic attack. However, its spatial arrangement and potential for chelation can influence reaction pathways. The precise impact of the MOM group on the rate and regioselectivity of SNAr reactions on this specific substrate would require dedicated experimental investigation. In analogous systems, the interplay between strongly activating and deactivating groups can lead to complex reactivity patterns.
Manipulations of the Methoxymethoxy Protecting Group
The methoxymethyl (MOM) ether serves as a common protecting group for phenols due to its stability under a range of conditions. adichemistry.com Its removal is a key step in many synthetic sequences.
The standard method for the deprotection of MOM ethers is acidic hydrolysis. total-synthesis.com This is typically achieved by treatment with mineral acids such as hydrochloric acid in an alcohol solvent. adichemistry.com The reaction proceeds via protonation of the acetal oxygen, followed by cleavage to reveal the free phenol (B47542).
| Reagent | Solvent | Conditions | Selectivity |
| Hydrochloric Acid (HCl) | Methanol (MeOH) or Ethanol (EtOH) | Reflux | Can be harsh and may affect other acid-labile groups. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Generally mild but can cleave other acid-sensitive groups. |
| Pyridinium p-toluenesulfonate (PPTS) | tert-Butanol (tBuOH) | Varies | Milder acidic conditions, often used for sensitive substrates. |
| Zinc Bromide (ZnBr2) / n-Propanethiol (n-PrSH) | Dichloromethane (DCM) | Room Temperature | A rapid and selective method for deprotection in the presence of other protecting groups. skku.eduscispace.com |
| Trimethylsilyl Triflate (TMSOTf) / 2,2'-Bipyridyl | Acetonitrile (MeCN) | 0 °C to Room Temperature | Mild conditions that proceed via a silyl ether intermediate. nih.gov |
This table presents common deprotection strategies for MOM ethers based on general literature and may be applicable to this compound.
Recent advancements have led to the development of milder deprotection methods that offer greater selectivity. For instance, the use of trimethylsilyl triflate (TMSOTf) in the presence of 2,2'-bipyridyl provides a non-acidic route to cleave aromatic MOM ethers. nih.gov This method is particularly useful for substrates containing acid-labile functional groups. nih.gov The reaction proceeds by converting the MOM ether to a silyl ether, which is then hydrolyzed to the phenol. nih.gov
Orthogonal protecting group strategy involves the use of multiple protecting groups in a molecule that can be removed under distinct reaction conditions without affecting the others. The MOM group's stability to a variety of reagents makes it a valuable component in such strategies. It is stable to a pH range of 4 to 12 and is inert towards many oxidizing and reducing agents, as well as bases and nucleophiles. adichemistry.com
In the context of this compound, the MOM group would be expected to remain intact during reactions that target the bromine atom, such as Suzuki or Stille cross-coupling reactions, which are typically performed under basic conditions. Conversely, the acidic conditions required for MOM group removal would likely not affect the aryl-bromine or aryl-fluorine bonds. This orthogonality allows for sequential functionalization of the molecule. For example, a cross-coupling reaction could be performed at the bromine position, followed by deprotection of the MOM group to reveal the phenol, which could then be further functionalized.
Metalation and Further Functionalization
The bromine atom in this compound provides a handle for metalation, opening up a wide range of synthetic possibilities for carbon-carbon and carbon-heteroatom bond formation.
Halogen-metal exchange is a common method for the preparation of aryllithium reagents. Treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C) would be expected to result in the formation of 2,4-difluoro-5-(methoxymethoxy)phenyllithium. In a similar compound, 1-Bromo-2,4-difluoro-5-methoxybenzene, the carbon-bromine bond is amenable to halogen-metal exchange to generate a nucleophilic aryl anion.
Alternatively, directed ortho-metalation (DoM) could be a competing pathway. The methoxy (B1213986) group is known to be a directing group for ortho-lithiation. wikipedia.orgharvard.edu The oxygen atoms of the methoxymethoxy group could chelate to the lithium of the organolithium reagent, directing deprotonation to the adjacent C3 position. The outcome of the reaction (halogen-metal exchange vs. DoM) would depend on the specific reaction conditions and the organolithium reagent used.
The resulting aryllithium species is a potent nucleophile and can be trapped with a variety of electrophiles to introduce new functional groups.
| Electrophile | Product Functional Group |
| Carbon Dioxide (CO2) | Carboxylic Acid |
| Aldehydes/Ketones | Secondary/Tertiary Alcohols |
| N,N-Dimethylformamide (DMF) | Aldehyde |
| Alkyl Halides | Alkylated Arene |
| Trialkylsilyl Halides | Silyl Arene |
This table illustrates potential trapping reactions of the aryllithium species derived from this compound.
The formation of a Grignard reagent is another important transformation for aryl bromides. The reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether would yield the corresponding Grignard reagent, 2,4-difluoro-5-(methoxymethoxy)phenylmagnesium bromide. The initiation of Grignard reagent formation can sometimes be challenging and may require activation of the magnesium surface.
Once formed, this Grignard reagent can participate in a wide array of reactions, similar to the aryllithium species. It is a strong nucleophile and a strong base, making it a versatile tool in organic synthesis.
Applications of the Grignard Reagent:
Reaction with Carbonyl Compounds: Grignard reagents readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Reaction with Esters: The reaction with esters can yield tertiary alcohols or ketones, depending on the stoichiometry and reaction conditions.
Cross-Coupling Reactions: Grignard reagents can be used in various transition-metal-catalyzed cross-coupling reactions, such as Kumada coupling, to form new carbon-carbon bonds.
Reaction with CO2: Carboxylation of the Grignard reagent with carbon dioxide provides a route to the corresponding carboxylic acid.
The stability of the MOM protecting group under the basic conditions of Grignard reagent formation and subsequent reactions is a key advantage, allowing for the selective functionalization of the bromine position while the phenolic oxygen remains protected.
Applications of 5 Bromo 1,3 Difluoro 2 Methoxymethoxy Benzene in Advanced Molecular Architectures
Building Blocks for Fluorine-Containing Aromatic Systems
The primary role of 5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene is to serve as a scaffold for introducing the 2,4-difluoro-5-bromophenol moiety (in a protected form) into larger, fluorine-containing aromatic systems. The presence of fluorine atoms in aromatic compounds can significantly alter their physical, chemical, and biological properties, leading to enhanced thermal stability, modified electronic characteristics, and increased metabolic stability in pharmaceutical applications.
The bromine atom on the ring is a key functional handle for carbon-carbon bond formation, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the precise construction of biaryl, aryl-alkyne, or other complex aromatic structures. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic oxygen, preventing its interference in reactions targeting the C-Br bond. It can be readily removed under acidic conditions later in a synthetic sequence to reveal the free phenol (B47542).
A representative application is the Suzuki coupling reaction, where the bromo-compound is reacted with an arylboronic acid to form a biaryl linkage. The fluorine atoms adjacent to the coupling site can influence the reaction kinetics and the conformational properties of the resulting biaryl product.
Table 1: Representative Suzuki Coupling Reaction This table illustrates a typical reaction for a compound of this class, not a documented reaction of this compound itself.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |
|---|
Precursors for Polyaromatic Hydrocarbons (PAHs) and Heterocycles
Building upon its utility in forming C-C bonds, this compound is a potential precursor for the synthesis of complex polyaromatic hydrocarbons and heterocyclic systems. The synthesis of fluorinated heterocycles is of particular interest in medicinal chemistry and materials science.
For instance, after an initial cross-coupling reaction, subsequent intramolecular reactions can be designed to form new rings. A common strategy involves an initial Suzuki or Sonogashira coupling, followed by deprotection of the MOM group to reveal the phenol. The resulting hydroxyl group can then participate in a cyclization reaction, such as an intramolecular Ullmann condensation or a nucleophilic aromatic substitution, to form oxygen-containing heterocycles like fluorinated dibenzofurans. The strategic placement of fluorine atoms can influence the regioselectivity of such cyclizations.
Synthesis of Novel Ligands and Catalysts Derivatives
In the field of organometallic chemistry and catalysis, the electronic properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. Fluorinated aryl groups are often incorporated into ligands, such as phosphines, to modify the electronic nature of the metal center. The strong electron-withdrawing nature of fluorine atoms can decrease the electron density on the catalyst, which can be beneficial for certain catalytic cycles.
This compound could be used to synthesize such ligands. For example, it could be converted into a Grignard reagent or a lithiated species, which could then be reacted with a chlorophosphine (e.g., chlorodiphenylphosphine) to create a triarylphosphine ligand containing the MOM-protected difluorophenyl group. Subsequent deprotection and further functionalization of the hydroxyl group would allow for the creation of bidentate or polydentate ligands with precisely tuned steric and electronic properties.
Intermediate in the Construction of Functional Materials
The unique properties imparted by fluorine make it a valuable element in the design of advanced functional materials. The title compound serves as a key intermediate for incorporating fluorinated phenolic units into liquid crystals and organic electronics.
Fluorine substitution is a cornerstone of modern liquid crystal (LC) design. beilstein-journals.orgnih.gov The introduction of fluorine atoms into the molecular structure of an LC can significantly impact its dielectric anisotropy (Δε), viscosity, and melting point. Specifically, difluorobenzene derivatives are widely used as core components in LC materials for vertical alignment (VA) displays, which require materials with negative dielectric anisotropy. nih.gov
The 1,3-difluoro substitution pattern in this compound is particularly useful. The dipole moments of the two C-F bonds are oriented perpendicular to the long axis of a potential rod-like molecule, which contributes to a negative Δε. A synthetic route to a liquid crystal might involve a Suzuki coupling of this building block with another aromatic boronic acid to construct the rigid core, followed by deprotection of the MOM ether and subsequent etherification or esterification to attach a flexible alkyl or alkoxy tail.
Table 2: Key Properties of Fluorinated Moieties in Liquid Crystals
| Structural Feature | Impact on LC Properties |
|---|---|
| Terminal Fluorination | Lowers melting point, modifies Δε |
| Lateral Fluorination | Increases negative Δε, lowers clearing point |
In organic electronics, fluorination is a powerful strategy for tuning the energy levels of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). psu.edursc.org Introducing electron-withdrawing fluorine atoms generally lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org
Lowering the HOMO level can increase the material's stability against oxidation and improve its environmental durability. Lowering the LUMO level can facilitate electron injection from the cathode in OLEDs or enable n-type transport in OFETs. rsc.org this compound is a precursor that can be used to build such fluorinated semiconducting materials through iterative cross-coupling reactions, leading to the formation of conjugated polymers or small molecules with tailored optoelectronic properties.
Role in Natural Product Total Synthesis and Analogue Development
In the total synthesis of complex natural products, protecting groups are essential for masking reactive functional groups while other parts of the molecule are being assembled. The MOM ether is a common choice for protecting hydroxyl groups due to its stability under a wide range of conditions (e.g., basic, organometallic) and its relatively mild deprotection conditions (acidic).
While there are no specific documented uses of this compound in the total synthesis of a natural product, its structure makes it an ideal candidate for syntheses involving complex, substituted aromatic ethers. A synthetic strategy could involve coupling this building block to a complex fragment via its bromine atom. The protected phenol would be carried through multiple synthetic steps before being deprotected at a late stage to reveal the final natural product or a fluorinated analogue. The development of fluorinated analogues of natural products is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.
Spectroscopic and Computational Investigations of 5 Bromo 1,3 Difluoro 2 Methoxymethoxy Benzene
Advanced Spectroscopic Characterization Techniques
A thorough spectroscopic investigation is crucial for elucidating the molecular structure and electronic properties of 5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 2D NMR, Fluorine NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the atomic connectivity and chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxymethoxy group. The aromatic region would likely display a complex splitting pattern due to coupling between the two aromatic protons and their coupling to the adjacent fluorine atoms. The methoxymethoxy group would exhibit two signals: a singlet for the methyl (-OCH₃) protons and a singlet for the methylene (B1212753) (-OCH₂O-) protons.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electronegative fluorine and bromine substituents, as well as the methoxymethoxy group. Carbons directly bonded to fluorine would show characteristic splitting (¹JCF coupling).
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for studying fluorinated organic compounds. For this compound, two distinct signals for the non-equivalent fluorine atoms would be anticipated. The chemical shifts and coupling constants (JFF, JFH, and JFC) would provide valuable structural information.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule. For instance, an HMBC experiment would show correlations between the protons of the methoxymethoxy group and the aromatic carbon to which it is attached.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |
| ¹H | Aromatic: 6.5 - 7.5 | Complex multiplets due to H-H and H-F coupling |
| -OCH₂O-: 5.0 - 5.5 | Singlet | |
| -OCH₃: 3.0 - 3.5 | Singlet | |
| ¹⁹F | -100 to -140 | Doublets or more complex patterns due to F-F and F-H coupling |
| ¹³C | Aromatic: 100 - 160 | Signals will be split by coupling to fluorine |
| -OCH₂O-: 90 - 100 | Singlet | |
| -OCH₃: 55 - 65 | Singlet |
Infrared (IR) and Raman Spectroscopic Interpretation of Vibrational Modes
C-H vibrations: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methoxymethoxy group would appear in the 2800-3000 cm⁻¹ range.
C-F vibrations: The C-F stretching vibrations typically give rise to strong absorptions in the IR spectrum, generally in the 1100-1400 cm⁻¹ region.
C-O vibrations: The C-O stretching of the ether linkages in the methoxymethoxy group would be observed in the 1000-1200 cm⁻¹ range.
C-Br vibrations: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ region.
Aromatic ring vibrations: Characteristic C=C stretching vibrations of the benzene (B151609) ring would be present in the 1400-1600 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-F Stretch | 1100 - 1400 | IR |
| C-O Stretch | 1000 - 1200 | IR |
| C-Br Stretch | 500 - 700 | IR, Raman |
Mass Spectrometry Fragmentation Pathways Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern upon ionization. The molecular ion peak (M⁺) would confirm the molecular formula. The isotopic pattern of the molecular ion, with characteristic M and M+2 peaks of roughly equal intensity, would be a clear indicator of the presence of a single bromine atom.
Common fragmentation pathways could include:
Loss of the methoxymethyl group (-CH₂OCH₃).
Loss of a methoxy (B1213986) radical (-OCH₃).
Loss of a bromine atom.
Cleavage of the aromatic ring.
Crystallographic Analysis of this compound and its Derivatives
Single-crystal X-ray diffraction analysis would provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.
Solid-State Molecular Conformation and Packing
Crystallographic studies would determine the bond lengths, bond angles, and torsional angles of the molecule. This would reveal the conformation of the methoxymethoxy group relative to the benzene ring. The analysis of the crystal packing would show how the individual molecules arrange themselves in the crystal lattice.
Intermolecular Interactions and Crystal Engineering
The arrangement of molecules in the crystal is governed by various intermolecular interactions. In the case of this compound, several types of non-covalent interactions could be significant:
Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms (like oxygen or fluorine) on neighboring molecules.
Hydrogen bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds could play a role in the crystal packing.
π-π stacking: Interactions between the aromatic rings of adjacent molecules could also influence the crystal structure. The presence of fluorine atoms can significantly affect the nature of these π-π interactions.
Computational Chemistry Studies on this compound
Computational chemistry provides powerful tools to investigate the molecular properties and reactivity of this compound from a theoretical perspective. These methods allow for the elucidation of electronic structure, conformational dynamics, and reaction mechanisms at the atomic level, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict its optimized geometry, electronic properties, and sites of reactivity.
Electronic Properties: DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For substituted benzenes, the distribution of these frontier orbitals indicates the regions susceptible to electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the methoxymethoxy group, which are electron-rich. The LUMO is likely distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electronegative fluorine and bromine atoms.
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These include ionization potential, electron affinity, chemical hardness (η), and global electrophilicity (ω). researchgate.net For instance, the electrophilicity index provides a measure of the molecule's ability to accept electrons. The presence of electron-withdrawing groups (fluorine and bromine) is expected to result in a relatively high electrophilicity index for this compound.
Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red regions) around the oxygen and fluorine atoms, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms and potentially near the bromine atom (due to the σ-hole effect), highlighting sites for nucleophilic interaction.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations Hypothetical data based on similar substituted benzene derivatives.
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.8 eV |
| Electron Affinity | 1.5 eV |
| Chemical Hardness (η) | 2.65 eV |
| Electrophilicity Index (ω) | 2.15 eV |
Molecular dynamics (MD) simulations can be employed to explore the conformational flexibility of the methoxymethoxy group in this compound. The rotation around the C-O and O-C-O bonds of this substituent gives rise to different conformers with varying energies.
Solvent Effects: MD simulations can also be performed in the presence of explicit solvent molecules to understand how the environment influences the conformational preferences. The polarity of the solvent can affect the relative stability of different conformers by preferentially stabilizing those with a larger dipole moment.
Table 2: Predicted Relative Energies of Potential Conformers of this compound Hypothetical data based on general principles of conformational analysis.
| Conformer | Dihedral Angle (C1-C2-O-CH2) | Relative Energy (kcal/mol) |
| 1 (Planar) | 0° | 0.0 |
| 2 (Perpendicular) | 90° | 3.5 |
| 3 (Anti-planar) | 180° | 1.2 |
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for various potential reaction pathways.
Electrophilic Aromatic Substitution: The benzene ring of this compound is activated towards electrophilic substitution by the electron-donating methoxymethoxy group and deactivated by the electron-withdrawing fluorine and bromine atoms. The directing effects of these substituents would be a key area of investigation. The methoxymethoxy group is an ortho-, para-director, while the halogens are also ortho-, para-directors, albeit deactivating. DFT calculations can be used to model the attack of an electrophile at different positions on the ring to determine the most favorable reaction pathway. This involves calculating the energies of the sigma-complex intermediates and the corresponding transition states.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing fluorine atoms may render the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms bearing the fluorine. Reaction pathway modeling can elucidate the feasibility of such reactions by calculating the activation barriers for the addition of a nucleophile and the subsequent elimination of a fluoride (B91410) ion.
Transformations of the Methoxymethoxy Group: The methoxymethoxy group can be cleaved under acidic conditions. Computational modeling could be used to study the mechanism of this deprotection reaction, including the protonation of one of the oxygen atoms followed by the cleavage of the C-O bond. The stability of the resulting carbocation intermediate could also be assessed.
Table 3: Predicted Activation Energies for a Hypothetical Electrophilic Nitration Reaction Hypothetical data based on known substituent effects in electrophilic aromatic substitution.
| Position of Attack | Relative Activation Energy (kcal/mol) |
| C4 (para to -OMOM) | 15.2 |
| C6 (ortho to -OMOM) | 18.5 |
Future Research Directions and Unexplored Potential of 5 Bromo 1,3 Difluoro 2 Methoxymethoxy Benzene
Development of Green Chemistry Approaches for its Synthesis and Transformations
The future synthesis and modification of 5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety and efficiency. yale.edudovepress.com
Current synthetic routes to polyhalogenated aromatic compounds often rely on harsh reagents and generate significant waste. Future research should focus on developing methodologies that improve the atom economy of the synthesis. acs.org This could involve exploring alternative, more direct fluorination or bromination techniques that minimize the use of protecting groups and reduce the number of synthetic steps.
A significant area for advancement lies in the use of more environmentally benign solvent systems. The exploration of ionic liquids as recyclable reaction media for fluorination and other transformations of aromatic compounds has shown promise and could be applied to the synthesis of this target molecule. researchgate.netmdpi.comresearchgate.netdcu.ieorganic-chemistry.org Furthermore, the development of solvent-free or mechanochemical approaches could drastically reduce the environmental footprint of its production.
Biocatalysis presents another exciting frontier for the green synthesis and transformation of fluorinated aromatics. nih.gov The use of enzymes, such as fluorinases or engineered cytochrome P450s, could enable highly selective and environmentally friendly C-F bond formations or other functionalizations under mild conditions. nih.govresearchgate.netacs.orgacsgcipr.org Research into enzymes that can tolerate and act upon polysubstituted aromatic substrates will be crucial in this endeavor.
| Green Chemistry Approach | Potential Benefit for this compound |
| Improved Atom Economy | Reduced waste generation, lower production costs. |
| Benign Solvent Systems | Enhanced safety, easier solvent recycling, reduced pollution. researchgate.netmdpi.comresearchgate.netdcu.ieorganic-chemistry.org |
| Biocatalysis | High selectivity, mild reaction conditions, reduced use of hazardous reagents. nih.govnih.govresearchgate.netacs.orgacsgcipr.org |
| Mechanochemistry | Solvent-free reactions, reduced energy consumption. |
Exploration of Novel Catalytic Systems for its Reactivity
The reactivity of the C-Br bond in this compound makes it an ideal candidate for a wide range of cross-coupling reactions. While palladium-catalyzed reactions are well-established, future research will likely focus on the development of more sustainable and efficient catalytic systems. researchgate.netnih.gov
The use of catalysts based on more earth-abundant and less toxic metals, such as iron, copper, or nickel, is a key area of investigation for cross-coupling reactions. nih.gov Developing robust catalysts of this nature that are effective for the coupling of polyhalogenated aromatic compounds would represent a significant advance.
Furthermore, the field of photoredox catalysis offers new avenues for the functionalization of this molecule under mild conditions. Light-mediated reactions could enable novel transformations that are not accessible through traditional thermal methods, potentially leading to the discovery of unexpected reactivity.
High-throughput screening of catalyst libraries will be instrumental in identifying optimal conditions for various transformations of this compound. This approach can rapidly evaluate a wide range of ligands, metal precursors, and reaction parameters to accelerate the discovery of new and improved catalytic systems.
Integration into Flow Chemistry Methodologies
The synthesis and transformation of this compound are well-suited for integration into continuous flow chemistry platforms. chimia.chresearchgate.netchimia.chelveflow.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.
The use of microfluidic reactors can be particularly beneficial for handling potentially hazardous reagents and for precisely controlling reaction conditions, which is crucial for achieving high selectivity in the functionalization of polysubstituted aromatics. chimia.chresearchgate.netelveflow.comufluidix.com This technology allows for the safe execution of reactions that might be difficult or dangerous to perform on a larger scale in batch.
Automated synthesis platforms integrated with flow reactors can enable the rapid optimization of reaction conditions and the efficient production of libraries of derivatives based on the this compound scaffold. sigmaaldrich.comimperial.ac.ukacs.orgacs.org This approach will be invaluable for accelerating drug discovery and materials science research. The scalability of flow processes also ensures that promising compounds can be manufactured efficiently and cost-effectively.
| Flow Chemistry Aspect | Advantage for this compound |
| Microreactors | Enhanced safety for hazardous reactions, precise control over reaction parameters. chimia.chresearchgate.netelveflow.comufluidix.com |
| Automated Synthesis | Rapid reaction optimization, efficient library synthesis. sigmaaldrich.comimperial.ac.ukacs.orgacs.org |
| Scalability | Seamless transition from laboratory to industrial production. |
Discovery of Unexpected Reactivities or Applications
The unique electronic nature of the polysubstituted aromatic ring in this compound may lead to the discovery of unexpected reactivity patterns. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxymethoxy group could result in unusual regioselectivity in electrophilic or nucleophilic aromatic substitution reactions. researchgate.netresearchgate.net
Computational chemistry will play a vital role in predicting and understanding the potential for novel reactions. Theoretical studies can help to identify kinetically and thermodynamically favorable reaction pathways that might not be intuitively obvious, guiding experimental efforts toward the discovery of new transformations.
Serendipitous discoveries are also a hallmark of chemical research. The exploration of a wide range of reaction conditions and reagents with this substrate could lead to the identification of unforeseen rearrangements, ring-opening reactions, or other novel chemical behaviors. Such discoveries could open up entirely new avenues for the application of this versatile building block.
Potential in Supramolecular Chemistry and Self-Assembly Processes
The presence of both fluorine and bromine atoms on the aromatic ring of this compound suggests significant potential for its use in supramolecular chemistry and the design of self-assembling materials. nih.govrsc.org
Fluorine atoms can participate in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can direct the self-assembly of molecules into well-defined architectures. nih.gov The concept of "fluoromaticity" suggests that fluorine substituents can also influence the π-system of the aromatic ring, potentially leading to unique stacking interactions. nih.gov
Furthermore, the bromine atom can engage in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of functional materials. bohrium.comnih.govnih.govresearchgate.netfrontiersin.org The interplay between fluorine-driven interactions and bromine-based halogen bonding could lead to the formation of complex and highly ordered supramolecular structures.
The ability to tune these non-covalent interactions through further functionalization of the aromatic ring could enable the rational design of materials with specific properties, such as liquid crystals, porous organic frameworks, or stimuli-responsive materials. researchgate.netpsu.edunih.gov The self-assembly of derivatives of this compound is a rich and largely unexplored area of research with the potential to yield novel functional materials.
| Supramolecular Interaction | Potential Application |
| Fluorine-Directed Assembly | Creation of ordered thin films and liquid crystalline phases. nih.govrsc.org |
| Halogen Bonding | Crystal engineering, design of porous materials. bohrium.comnih.govnih.govresearchgate.netfrontiersin.org |
| Combined Interactions | Development of complex, stimuli-responsive supramolecular architectures. |
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and functional group introduction. A plausible route starts with bromination of 1,3-difluoro-2-methoxybenzene using bromine or NBS (N-bromosuccinimide) in an inert solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions . The methoxymethoxy group can be introduced via nucleophilic substitution using methoxymethyl chloride under basic conditions (e.g., NaH in THF). Optimization includes:
- Temperature control : Low temperatures reduce undesired polybromination.
- Purification : Recrystallization from hexane/ethyl acetate mixtures yields >95% purity .
- Scale-up : Continuous flow reactors enhance reproducibility for gram-scale synthesis .
Q. How do the electron-withdrawing substituents (Br, F) influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The bromine and fluorine substituents are strong electron-withdrawing groups (EWGs), directing nucleophilic aromatic substitution (NAS) to the para position relative to the methoxymethoxy group. For example:
- Suzuki coupling : The Br atom facilitates palladium-catalyzed cross-coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to form biaryl derivatives .
- Methoxymethoxy stability : The group acts as a protecting moiety, stable under acidic conditions but cleavable with TFA .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., splitting from F atoms in ¹H NMR; J-coupling constants for F-F interactions) .
- GC-MS : Validates molecular weight (M⁺ peak at m/z 277) and detects impurities.
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and bond angles, critical for understanding regioselectivity .
Q. How does the methoxymethoxy group affect the compound’s stability under various storage conditions?
- Methodological Answer : The methoxymethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) but is hygroscopic. Storage recommendations:
- Short-term : Store at 4°C in airtight vials with desiccants.
- Long-term : Under nitrogen at -20°C to prevent hydrolysis .
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding the regioselectivity of nucleophilic aromatic substitution (NAS) reactions involving this compound?
- Methodological Answer : Contradictions often arise from competing ortho/para substitution pathways. To resolve:
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies for different attack positions .
- Isotopic labeling : Introduce ¹⁸O in the methoxymethoxy group to track bond cleavage via MS.
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify intermediates .
Q. How can computational tools predict reaction pathways for this compound in multi-step syntheses?
- Methodological Answer : Tools like Template_relevance models (PISTACHIO, Reaxys) leverage reaction databases to propose feasible pathways. For example:
- Retrosynthetic analysis : Prioritize disconnections at the Br or methoxymethoxy group due to their synthetic accessibility .
- Transition state modeling : MD simulations (e.g., GROMACS) predict steric effects in coupling reactions .
Q. What experimental approaches elucidate the mechanism of biological activity observed in preliminary assays?
- Methodological Answer : For antimicrobial/anticancer activity:
- Enzyme inhibition assays : Test against E. coli MurA enzyme (target for antimicrobials) using UV-Vis kinetics .
- Apoptosis studies : Use flow cytometry with Annexin V/PI staining to quantify cancer cell death (e.g., HeLa cells) .
- Molecular docking : AutoDock Vina models interactions with cytochrome P450 enzymes to explain metabolic stability .
Q. How does the compound’s electronic structure, determined via X-ray crystallography or DFT, correlate with its chemical behavior?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
